molecular formula C11H6FN3 B11898655 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-97-2

6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11898655
CAS No.: 1346686-97-2
M. Wt: 199.18 g/mol
InChI Key: QIXGIMCWBZQMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a fluorine atom and a carbonitrile group in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile, often employs metal-catalyzed cross-coupling reactions. These methods are scalable and can produce high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a fluorine atom and a carbonitrile group.

Properties

CAS No.

1346686-97-2

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

5-(6-fluoropyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H6FN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H

InChI Key

QIXGIMCWBZQMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.